

Application Notes and Protocols: Immunohistochemistry for Clusterin in Custirsen-Treated Tissues

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Compound of Interest

Compound Name: *Custirsen*

Cat. No.: *B1513770*

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Introduction

Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a cytoprotective chaperone protein.[1] Clusterin is overexpressed in various cancers, including prostate and non-small cell lung cancer, in response to cellular stress induced by therapies such as chemotherapy, hormone ablation, and radiation.[2][3] This overexpression is associated with treatment resistance and poor prognosis.[2] By reducing clusterin levels, **Custirsen** aims to sensitize cancer cells to therapeutic interventions and induce apoptosis.[3][4]

These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of clusterin in tissues treated with **Custirsen**. Included are detailed protocols for IHC staining, methods for quantitative analysis, and a summary of key findings from clinical trials. Additionally, relevant cellular signaling pathways involving clusterin are illustrated to provide a broader context for the mechanism of action of **Custirsen**.

Data Presentation

Quantitative Analysis of Clusterin Expression

Clinical studies have demonstrated a significant dose-dependent reduction in clusterin protein expression in tumor tissues of patients treated with **Custirsen**. The following tables summarize the key quantitative findings from a pivotal Phase I clinical trial in patients with localized prostate cancer.

Table 1: Dose-Dependent Inhibition of Clusterin in Prostate Cancer Tissue by **Custirsen**[3][5][6]

Custirsen Dose Level (mg)	Number of Patients	Mean Reduction in Clusterin Expression (%)
160	3	58
320	6	66
480	6	73
640	6	>90

Table 2: Summary of Clusterin Inhibition and Apoptotic Index in **Custirsen**-Treated Prostate Cancer Tissue (640 mg Dose)[2][6]

Parameter	Custirsen-Treated	Untreated Historical Controls
Clusterin Protein Levels (IHC Score)		
Median	Significantly Lower	Higher
Interquartile Range	Significantly Lower	Higher
Apoptotic Index (%)		
Mean	Significantly Increased	Lower

Experimental Protocols

Immunohistochemistry Protocol for Clusterin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is based on methodologies reported in clinical trials of **Custirsen** and is optimized for use with an automated staining platform, such as the Ventana Discovery XT.

1. Specimen Preparation:

- Fix freshly dissected tissue (<3mm thick) in 10% neutral buffered formalin for 24-48 hours at room temperature.[\[3\]](#)[\[5\]](#)
- Process the fixed tissue through graded alcohols and xylene.
- Embed the tissue in paraffin wax. Paraffin blocks can be stored at room temperature.
- Cut 4-5 μm thick sections and mount them on positively charged slides.
- Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration:

- Perform deparaffinization and rehydration using an automated system with appropriate reagents (e.g., EZ Prep solution on a Ventana Discovery XT).

3. Antigen Retrieval:

- This step is crucial for unmasking the epitope.
- Method: Heat-Induced Epitope Retrieval (HIER).
- Reagent: Tris-EDTA buffer (pH 7.8).
- Procedure (automated): Incubate slides in the retrieval solution at 95°C for 44 minutes (standard CC1 protocol on Ventana Discovery XT).

4. Peroxidase Block:

- Incubate sections with a 3% hydrogen peroxide solution for 10 minutes at room temperature to block endogenous peroxidase activity.

5. Primary Antibody Incubation:

- Antibody: Mouse anti-human clusterin monoclonal antibody.
- Dilution: The optimal dilution should be determined by the end-user, but a starting point of 1:100 to 1:500 is recommended.
- Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.

6. Detection System:

- Use a polymer-based detection system (e.g., OmniMap anti-Rb HRP and OmniMap anti-Ms HRP on a Ventana Discovery XT) to minimize non-specific background staining.
- Incubate with the secondary antibody for 16 minutes.

7. Chromogen and Counterstain:

- Chromogen: Diaminobenzidine (DAB). Incubate for 8 minutes.
- Counterstain: Hematoxylin. Incubate for 8 minutes to stain the cell nuclei.
- Bluing Reagent: Apply for 8 minutes.

8. Dehydration and Mounting:

- Dehydrate the slides through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

Semi-Quantitative Scoring of Clusterin Staining

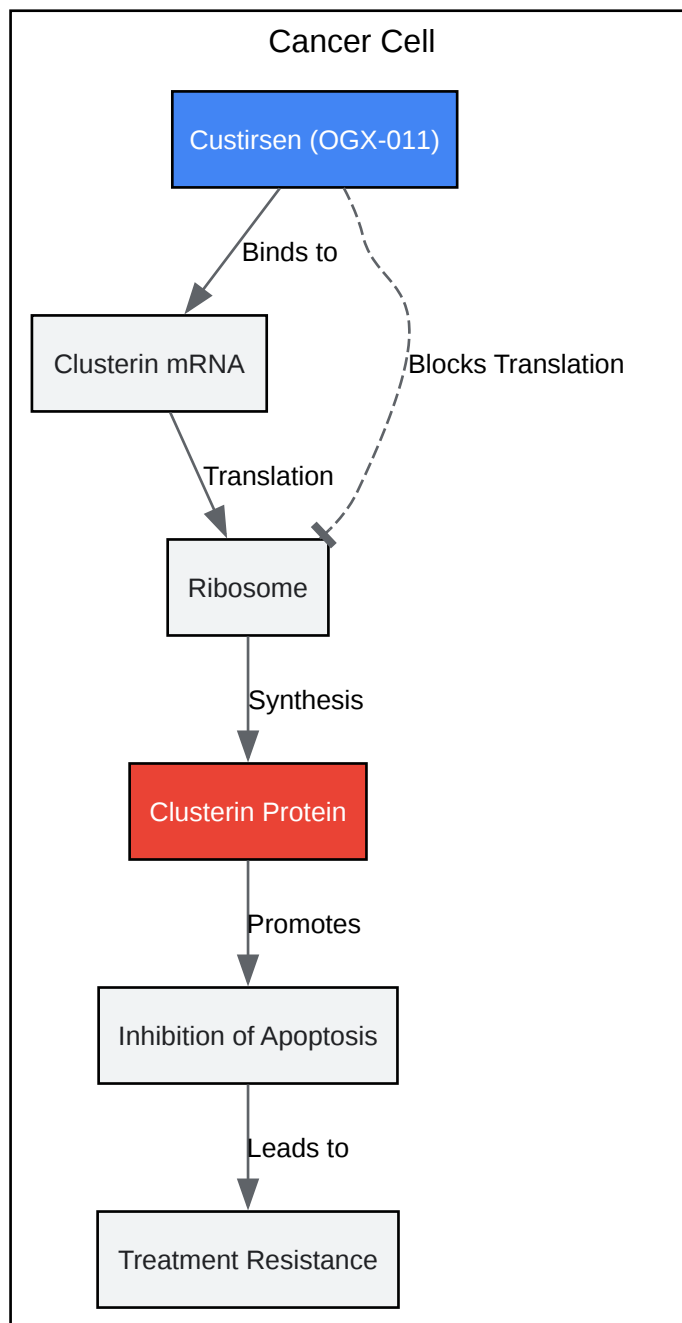
A semi-quantitative scoring method can be used to evaluate clusterin expression levels. This involves assessing both the intensity of the staining and the percentage of positively stained tumor cells.

- Intensity Score:
 - 0 = No staining
 - 1+ = Weak staining
 - 2+ = Moderate staining
 - 3+ = Strong staining
- Percentage Score:
 - 0 = 0% of cells stained
 - 1 = 1-25% of cells stained
 - 2 = 26-50% of cells stained
 - 3 = 51-75% of cells stained
 - 4 = 76-100% of cells stained
- Total Score: The final score can be calculated by multiplying the intensity and percentage scores (ranging from 0 to 12).

Visualizations

Signaling Pathways and Experimental Workflow

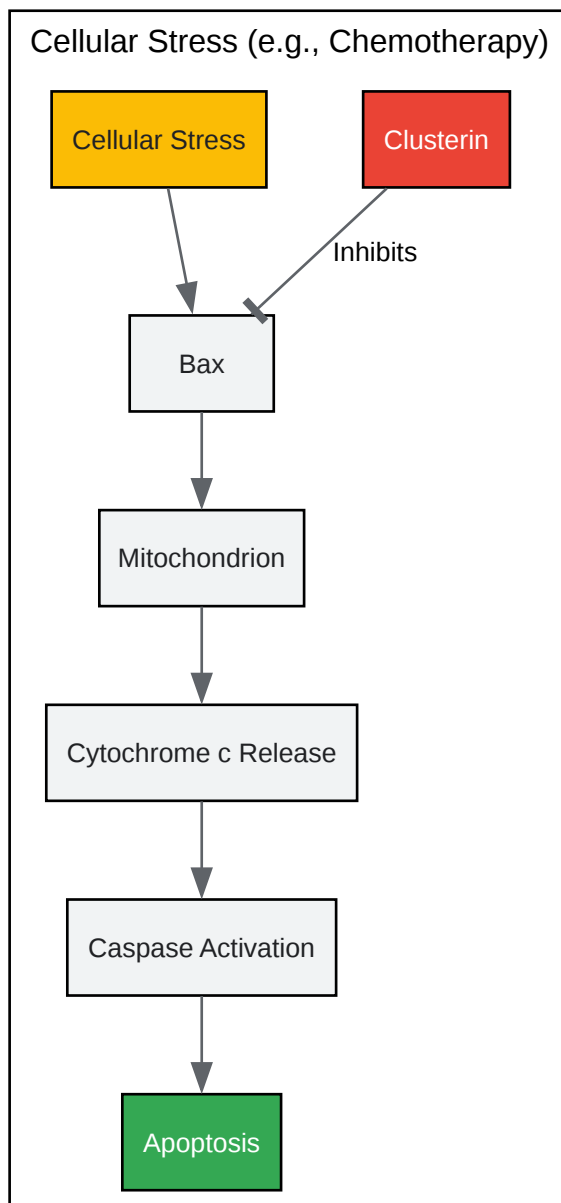
Custirsen (OGX-011) Mechanism of Action



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Caption: Mechanism of action of **Custirsen** in inhibiting clusterin production.

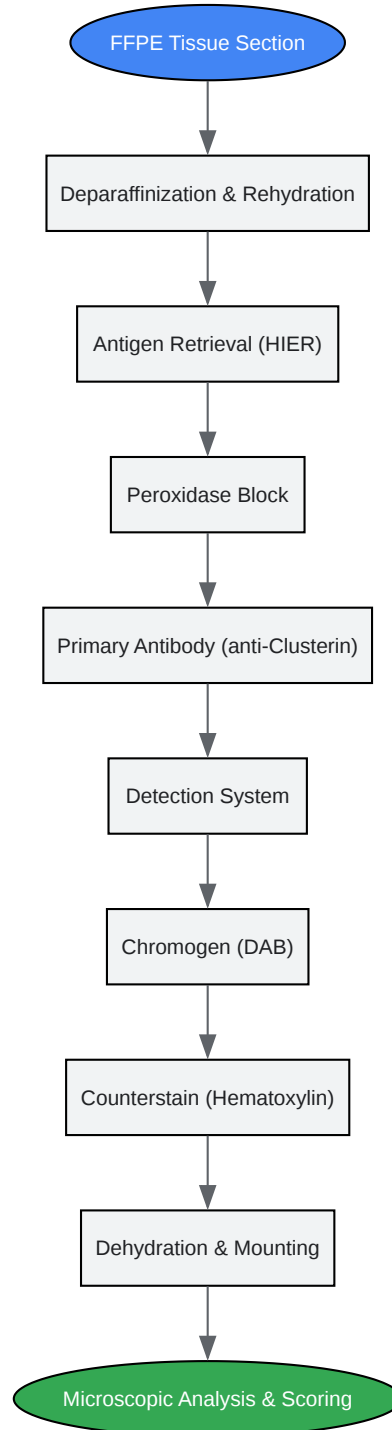
Clusterin's Anti-Apoptotic Signaling Pathway



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Caption: Simplified overview of clusterin's role in inhibiting apoptosis.

Immunohistochemistry Workflow for Clusterin



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